4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that contains both bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodo-2-methyl-1H-pyrrole with brominating agents can yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium or copper catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyrazoles, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- 3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- 4-Chloro-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Uniqueness
4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens in the same molecule provides a versatile platform for further chemical modifications and the development of new compounds with enhanced properties.
Properties
Molecular Formula |
C7H8BrIN2 |
---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
4-bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H8BrIN2/c1-4-6(9)7-5(8)2-3-11(7)10-4/h5H,2-3H2,1H3 |
InChI Key |
ZVBPAKCDGUTKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCC(C2=C1I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.